Methyl 4-acetoxy-4'-biphenylcarboxylate is an organic compound belonging to the biphenyl family, characterized by its unique molecular structure and functional groups. This compound features a biphenyl backbone with an acetoxy group and a carboxylate group, which contribute to its chemical properties and potential applications in various scientific fields.
The compound is classified under organic compounds and is particularly noted for its use in synthetic organic chemistry. It can be sourced from chemical suppliers and is utilized in research settings for various applications, including organic synthesis and medicinal chemistry.
The synthesis of methyl 4-acetoxy-4'-biphenylcarboxylate typically involves several steps:
For example, one method involves reacting 4-acetoxy-4'-biphenylcarboxylic acid with diazomethane to yield methyl 4-acetoxy-4'-biphenylcarboxylate.
Methyl 4-acetoxy-4'-biphenylcarboxylate has the following molecular formula: , with a molecular weight of approximately 242.27 g/mol. Its structure features:
The compound's structural representation can be depicted using SMILES notation: COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O
.
Methyl 4-acetoxy-4'-biphenylcarboxylate is involved in various chemical reactions, including:
Common reagents used for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for methyl 4-acetoxy-4'-biphenylcarboxylate involves its interaction with biological macromolecules. The acetoxy group can participate in hydrogen bonding, while the carboxylic acid moiety can form ionic bonds with target molecules. These interactions may modulate enzyme activity or receptor binding, leading to specific biological effects.
Relevant data regarding toxicity or environmental impact should also be considered during handling and application .
Methyl 4-acetoxy-4'-biphenylcarboxylate finds utility in several scientific applications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7